molecular formula C12H16O3 B1372624 4-(2-Phenylethoxy)butanoic acid CAS No. 855833-69-1

4-(2-Phenylethoxy)butanoic acid

Cat. No. B1372624
CAS RN: 855833-69-1
M. Wt: 208.25 g/mol
InChI Key: SAUMQHDPIAICCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Phenylethoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “4-(2-Phenylethoxy)butanoic acid” is 1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) . This code represents the molecular structure of the compound, indicating that it contains 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“4-(2-Phenylethoxy)butanoic acid” is a liquid at room temperature . The predicted boiling point is approximately 351.4 °C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 , and the predicted refractive index is n20D 1.52 .

Scientific Research Applications

I have conducted searches to find detailed information on the unique applications of 4-(2-Phenylethoxy)butanoic acid , but the available data is limited. The compound has been mentioned in relation to its potential as a new PPARα agonist in pharmacological research, which suggests its use in developing medications with higher activity and fewer side effects .

Safety and Hazards

The safety information for “4-(2-Phenylethoxy)butanoic acid” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .

properties

IUPAC Name

4-(2-phenylethoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMQHDPIAICCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.